(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
Description
“(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone” is a synthetic small molecule featuring a morpholine moiety substituted with two methyl groups at the 2- and 6-positions, linked via a ketone bridge to an imidazo[2,1-b]thiazole core. The imidazothiazole system is further substituted with a methyl group at position 3 and a phenyl ring at position 4.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12-9-21(10-13(2)24-12)18(23)17-14(3)22-11-16(20-19(22)25-17)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZLESXIWIWSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone , often referred to as a derivative of imidazo-thiazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18N4OS
- Molecular Weight : 318.41 g/mol
- IUPAC Name : (2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
This compound features a morpholine ring connected to an imidazo-thiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing imidazo-thiazole structures exhibit significant anticancer properties. The following studies highlight the effectiveness of similar compounds in cancer treatment:
- Mechanism of Action : The imidazo-thiazole derivatives are believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study demonstrated that a related compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .
Antimicrobial Activity
The antimicrobial properties of imidazo-thiazole derivatives have been extensively documented:
- In Vitro Studies : The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. For example, a study reported that similar thiazole derivatives had minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 12.5 to 50 µg/mL .
- Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Imidazo-thiazole derivatives have also shown promise in reducing inflammation:
- Experimental Models : In animal models, compounds similar to (2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone demonstrated significant reductions in carrageenan-induced paw edema, indicating potent anti-inflammatory effects .
- Cytokine Inhibition : These compounds may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their therapeutic potential in inflammatory diseases.
Table of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 = 10-30 µM | |
| Antimicrobial | MIC = 12.5 - 50 µg/mL | |
| Anti-inflammatory | Significant reduction in edema |
Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : Preliminary studies suggest good oral bioavailability due to the morpholine moiety enhancing solubility.
- Metabolism : The compound undergoes metabolic activation primarily via cytochrome P450 enzymes, leading to potential genotoxic metabolites.
- Excretion : Renal excretion is anticipated; however, detailed studies are required to confirm these pathways.
Toxicological Profile
Toxicity assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to evaluate long-term effects and safety profiles in humans.
Comparison with Similar Compounds
Benzo[d]oxazole Derivative
- Compound: ((2S,6R)-2,6-Dimethylmorpholino)(2-(4-methoxyphenyl)benzo[d]oxazol-6-yl)methanone .
- Key Differences : Replaces the imidazothiazole core with a benzo[d]oxazole ring and introduces a 4-methoxyphenyl substituent.
- The 4-methoxy group could enhance solubility but reduce metabolic stability.
Imidazo[2,1-b]thiazole Derivatives with Sulfonyl Substituents
- Compounds : 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) and its N,N-dimethyl analog (6a) .
- Key Differences: Lack the morpholino-ketone bridge but feature a sulfonylphenyl group.
- Biological Activity : IC₅₀ values of 1.4 μM (5) and 1.2 μM (6a) in anti-proliferative assays .
- Implications: The dimethylamino group in 6a slightly enhances potency compared to the sulfonyl group in 5, suggesting that basic amines improve target engagement.
Dichlorophenyl-Morpholino Methanone
- Compound: (2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone .
- Key Differences : Substitutes the imidazothiazole core with a 2,6-dichlorophenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
